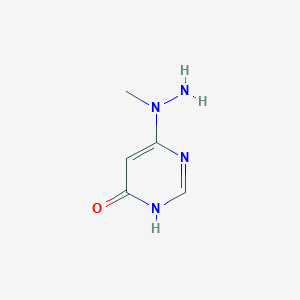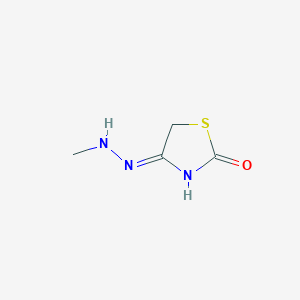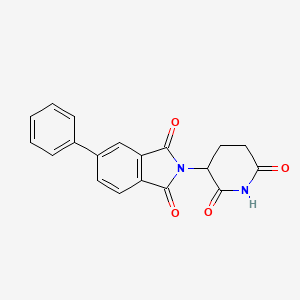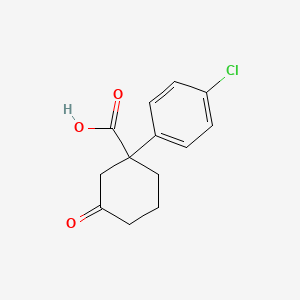
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate is an organic compound with the molecular formula C8H10N2O4. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate typically involves the reaction of 2-aminopyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Pathways involved may include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyridine ring and amino group make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H12N2O6 |
|---|---|
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
methyl 2-amino-2-pyridin-2-ylacetate;oxalic acid |
InChI |
InChI=1S/C8H10N2O2.C2H2O4/c1-12-8(11)7(9)6-4-2-3-5-10-6;3-1(4)2(5)6/h2-5,7H,9H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
REHHAZHRMKAIHH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=N1)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)




![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)


![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)



